Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a dichlorophenyl group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with ethyl 3-methyl-2-oxopropanoate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted oxazole derivatives.
Scientific Research Applications
Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The ester functional group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-thiazole-4-carboxylate: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-imidazole-4-carboxylate: Contains a nitrogen atom instead of an oxygen atom in the ring.
Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-pyrazole-4-carboxylate: Contains two nitrogen atoms in the ring.
Uniqueness
Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The dichlorophenyl group enhances its stability and reactivity, while the ester group allows for further functionalization and derivatization.
Properties
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)16-19-12(11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOLUNDFCQVRBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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